2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol
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Overview
Description
2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is an organic compound that features a phenol group attached to a pyrazole moiety via an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the reaction of 2-hydroxybenzaldehyde with 1-isopropyl-3-methyl-1H-pyrazol-4-amine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol
- 2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}phenol
- 2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol
Uniqueness
2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H20ClN3O |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
2-[[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-10(2)17-9-13(11(3)16-17)15-8-12-6-4-5-7-14(12)18;/h4-7,9-10,15,18H,8H2,1-3H3;1H |
InChI Key |
RILAYZVCRABGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2O)C(C)C.Cl |
Origin of Product |
United States |
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